Ligand Efficiency Gain via Cyclopropane Rigidification
The introduction of a cyclopropane ring between the pyrazole and carboxylic acid moieties in 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid results in a substantial reduction in the number of rotatable bonds compared to a hypothetical acyclic analog, which is a key driver for improved ligand efficiency. The target compound contains 2 rotatable bonds, whereas a simple acyclic analog, such as 3-(1H-pyrazol-3-yl)propanoic acid, would contain 3 rotatable bonds. Reducing rotatable bonds by even a single bond is a well-established strategy in medicinal chemistry to lower the entropic cost of binding and improve oral bioavailability [1].
| Evidence Dimension | Number of Rotatable Bonds |
|---|---|
| Target Compound Data | 2 rotatable bonds |
| Comparator Or Baseline | 3-(1H-pyrazol-3-yl)propanoic acid (acyclic analog): 3 rotatable bonds |
| Quantified Difference | 1 fewer rotatable bond (33% reduction) |
| Conditions | In silico analysis of molecular structure [2] |
Why This Matters
A lower rotatable bond count is statistically correlated with higher oral bioavailability and lower clearance rates in drug candidates [1], making this scaffold a more attractive starting point for lead optimization.
- [1] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. doi:10.1021/jm020017n View Source
- [2] PubChem. rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid. Computed Properties. PubChem CID 6485178. View Source
